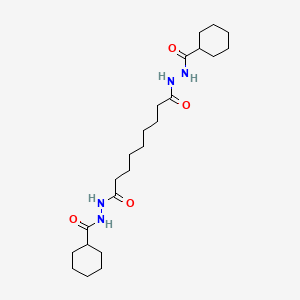

N'~1~,N'~9~-bis(cyclohexylcarbonyl)nonanedihydrazide

Description

N'~1~,N'~9~-Bis(cyclohexylcarbonyl)nonanedihydrazide is a bis-acyl hydrazide derivative featuring two cyclohexylcarbonyl groups attached to a nonanedihydrazide backbone. The cyclohexylcarbonyl substituents introduce steric bulk and hydrophobicity, which may enhance adsorption properties on metallic surfaces or influence interactions in biological systems .

These analogs provide a foundation for inferring the physicochemical and functional characteristics of this compound.

Properties

Molecular Formula |

C23H40N4O4 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

1-N',9-N'-bis(cyclohexanecarbonyl)nonanedihydrazide |

InChI |

InChI=1S/C23H40N4O4/c28-20(24-26-22(30)18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(29)25-27-23(31)19-14-8-5-9-15-19/h18-19H,1-17H2,(H,24,28)(H,25,29)(H,26,30)(H,27,31) |

InChI Key |

RFWLQQATBNWQMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Nonanedihydrazide: The parent compound exhibits exceptional corrosion inhibition (98.3% efficiency at 0.5 mM in 1 M HCl) due to electron-donating amino and carbonyl groups, which adsorb onto mild steel surfaces via Langmuir isotherm .

Bis(2-nitrophenyl) Derivative : Found in Piper crocatum extracts, this analog demonstrates antioxidant activity, likely due to nitro groups enhancing radical scavenging .

Impact of Substituents on Properties

- Hydrophobicity : Cyclohexylcarbonyl groups increase hydrophobicity compared to nitro or biphenylyloxyacetyl substituents. This may improve adsorption on metallic surfaces in aqueous corrosive environments or enhance membrane permeability in biological systems.

- Electronic Effects : The electron-withdrawing nature of nitro groups (in the 2-nitrophenyl analog) contrasts with the electron-donating cyclohexylcarbonyl moieties, affecting redox behavior and corrosion inhibition mechanisms .

Corrosion Inhibition Performance

Nonanedihydrazide derivatives outperform traditional inhibitors like triazoles (Table 1 in ). For example:

- At 0.5 mM, nonanedihydrazide achieves 98.3% inhibition efficiency at 303 K, surpassing benzotriazole (85–90% efficiency).

- Temperature sensitivity: Efficiency drops to 73.5% at 333 K due to desorption from the metal surface .

Theoretical studies suggest that substituents with high electron density (e.g., carbonyl groups) enhance adsorption by coordinating with iron d-orbitals. Cyclohexylcarbonyl groups in the target compound may further stabilize adsorption via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.